Cas no 205304-87-6 (Tubulysin B)

Tubulysin B structure
Tubulysin B structure
Nome del prodotto:Tubulysin B
Numero CAS:205304-87-6
MF:C42H63N5O10S
MW:830.042130708694
CID:2601943
PubChem ID:12134545

Tubulysin B Proprietà chimiche e fisiche

Nomi e identificatori

    • Tubulysin B
    • 44D2D2M50T
    • C15703
    • Q27149182
    • Benzenepentanoic acid, gamma-(((2-((1R,3R)-1-(acetyloxy)-4-methyl-3-(((2S,3S)-3-methyl-2-((((2R)-1-methyl-2-piperidinyl)carbonyl)amino)-1-oxopentyl)((1-oxobutoxy)methyl)amino)pentyl)-4-thiazolyl)carbonyl)amino)-4-hydroxy-alpha-methyl-, (alphaS,.gam
    • (2S,4R)-2-Methyl-4-[2-[(1R,3R)-1-acetoxy-3-[[N-[[(2R)-1-methyl-2beta-piperidinyl]carbonyl]-L-isoleucyl](but
    • HY-N1243
    • (2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid
    • CHEMBL1212995
    • (2S, 4R)-4-[[2-[(1R, 3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S, 3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1, 3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid
    • EX-A5466
    • CS-0016644
    • CHEBI:80035
    • SCHEMBL10063296
    • BENZENEPENTANOIC ACID, .GAMMA.-(((2-((1R,3R)-1-(ACETYLOXY)-4-METHYL-3-(((2S,3S)-3-METHYL-2-((((2R)-1-METHYL-2-PIPERIDINYL)CARBONYL)AMINO)-1-OXOPENTYL)((1-OXOBUTOXY)METHYL)AMINO)PENTYL)-4-THIAZOLYL)CARBONYL)AMINO)-4-HYDROXY-.ALPHA.-METHYL-, (.ALPHA.S,.GAMMA.R)-
    • AKOS026674012
    • UNII-44D2D2M50T
    • DTXSID901319116
    • 205304-87-6
    • Benzenepentanoic acid, gamma-[[[2-[(1R,3R)-1-(acetyloxy)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl][(1-oxobutoxy)methyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-4-hydroxy-alpha-methyl-, (alphaS,gammaR)-
    • BENZENEPENTANOIC ACID, GAMMA-(((2-((1R,3R)-1-(ACETYLOXY)-4-METHYL-3-(((2S,3S)-3-METHYL-2-((((2R)-1-METHYL-2-PIPERIDINYL)CARBONYL)AMINO)-1-OXOPENTYL)((1-OXOBUTOXY)METHYL)AMINO)PENTYL)-4-THIAZOLYL)CARBONYL)AMINO)-4-HYDROXY-ALPHA-METHYL-, (ALPHAS,GAMMAR)-
    • DA-58801
    • 4-[[2-[1-acetyloxy-3-[butanoyloxymethyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid
    • 4-(((2-(1-(acetyloxy)-3-(n-((butanoyloxy)methyl)-2-((hydroxy(1-methylpiperidin-2-yl)methylidene)amino)-3-methylpentanamido)-4-methylpentyl)-1,3-thiazol-4-yl)(hydroxy)methylidene)amino)-5-(4-hydroxyphenyl)-2-methylpentanoate
    • 4-((2-(1-acetyloxy-3-(butanoyloxymethyl-(3-methyl-2-((1-methylpiperidine-2-carbonyl)amino)pentanoyl)amino)-4-methylpentyl)-1,3-thiazole-4-carbonyl)amino)-5-(4-hydroxyphenyl)-2-methylpentanoic acid
    • (2S,4R)-4-((2-((1R,3R)-1-acetyloxy-3-(butanoyloxymethyl-((2S,3S)-3-methyl-2-(((2R)-1-methylpiperidine-2-carbonyl)amino)pentanoyl)amino)-4-methylpentyl)-1,3-thiazole-4-carbonyl)amino)-5-(4-hydroxyphenyl)-2-methylpentanoic acid
    • 4-[({2-[1-(acetyloxy)-3-{n-[(butanoyloxy)methyl]-2-{[hydroxy(1-methylpiperidin-2-yl)methylidene]amino}-3-methylpentanamido}-4-methylpentyl]-1,3-thiazol-4-yl}(hydroxy)methylidene)amino]-5-(4-hydroxyphenyl)-2-methylpentanoate
    • MDL: MFCD27952508
    • Inchi: 1S/C42H63N5O10S/c1-9-13-36(50)56-24-47(41(53)37(26(5)10-2)45-39(52)33-14-11-12-19-46(33)8)34(25(3)4)22-35(57-28(7)48)40-44-32(23-58-40)38(51)43-30(20-27(6)42(54)55)21-29-15-17-31(49)18-16-29/h15-18,23,25-27,30,33-35,37,49H,9-14,19-22,24H2,1-8H3,(H,43,51)(H,45,52)(H,54,55)/t26-,27-,30+,33+,34+,35+,37-/m0/s1
    • Chiave InChI: HWCIETDQUHYHGQ-YHVCZDCZSA-N
    • Sorrisi: S1C=C(C(N[C@@H](CC2C=CC(=CC=2)O)C[C@@H](C(=O)O)C)=O)N=C1[C@@H](C[C@H](C(C)C)N(COC(CCC)=O)C([C@H]([C@@H](C)CC)NC([C@H]1CCCCN1C)=O)=O)OC(C)=O

Proprietà calcolate

  • Massa esatta: 829.42956440g/mol
  • Massa monoisotopica: 829.42956440g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 13
  • Conta atomi pesanti: 58
  • Conta legami ruotabili: 24
  • Complessità: 1360
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.2
  • Superficie polare topologica: 233

Proprietà sperimentali

  • Punto di ebollizione: 978℃ at 760 mmHg

Tubulysin B Informazioni sulla sicurezza

Tubulysin B Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce59914-5mg
Tubulysin B
205304-87-6 98%
5mg
¥0.00 2023-09-07
DC Chemicals
DC11284-1 mg
Tubulysin B
205304-87-6 >98%
1mg
$1200.0 2022-02-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce59914-1mg
Tubulysin B
205304-87-6 98%
1mg
¥0.00 2023-09-07
DC Chemicals
DC11284-1mg
Tubulysin B
205304-87-6 >98%
1mg
$1200.0 2023-09-15
DC Chemicals
DC11284-5 mg
Tubulysin B
205304-87-6 >98%
5mg
$3600.0 2022-02-28
DC Chemicals
DC11284-10 mg
Tubulysin B
205304-87-6 >98%
10mg
$6500.0 2022-02-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T910746-1mg
Tubulysin B
205304-87-6 98%
1mg
¥28,800.00 2022-08-31

Tubulysin B Letteratura correlata

Fornitori consigliati
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd